BenchChemオンラインストアへようこそ!

3-(Difluoromethyl)morpholine

pKa basicity fluorinated morpholines

3-(Difluoromethyl)morpholine is a fluorinated morpholine derivative where a difluoromethyl (CHF2) group is attached at the 3-position. This substitution pattern introduces a weak hydrogen bond donor (the CHF2 C–H) and modulates the electron density on the morpholine nitrogen, leading to measurable differences in pKa and logP compared to non-fluorinated or trifluoromethyl analogs.

Molecular Formula C5H9F2NO
Molecular Weight 137.13 g/mol
Cat. No. B13537979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)morpholine
Molecular FormulaC5H9F2NO
Molecular Weight137.13 g/mol
Structural Identifiers
SMILESC1COCC(N1)C(F)F
InChIInChI=1S/C5H9F2NO/c6-5(7)4-3-9-2-1-8-4/h4-5,8H,1-3H2
InChIKeyXLKUBUPJCAGGDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)morpholine: A Fluorinated Morpholine Building Block with Tuned Basicity and Lipophilicity


3-(Difluoromethyl)morpholine is a fluorinated morpholine derivative where a difluoromethyl (CHF2) group is attached at the 3-position. This substitution pattern introduces a weak hydrogen bond donor (the CHF2 C–H) and modulates the electron density on the morpholine nitrogen, leading to measurable differences in pKa and logP compared to non-fluorinated or trifluoromethyl analogs [1]. The compound is primarily used as a building block in medicinal chemistry and agrochemical research where precise control of physicochemical properties is required [2].

Why 3-(Difluoromethyl)morpholine Cannot Be Replaced by Morpholine or 3-(Trifluoromethyl)morpholine Without Changing Performance


Substituting the 3-position of morpholine with different fluorine-containing groups (CHF2 vs. CF3) or with a methyl group produces non‑interchangeable changes in hydrogen-bond donor capacity, nitrogen basicity, and metabolic stability [1]. For example, the CHF2 group can act as a weak hydrogen bond donor while CF3 cannot, directly altering target engagement in enzyme active sites. Similarly, replacing CHF2 with a simple methyl group fails to recapitulate the electron-withdrawing effect that lowers the pKa of the adjacent morpholine nitrogen, which influences solubility and permeability profiles [2]. The quantitative evidence below demonstrates that these differences are measurable and impactful for compound selection in drug discovery campaigns.

Quantitative Physicochemical and Metabolic Differentiation of 3-(Difluoromethyl)morpholine


Enhanced Basic Strength vs. 3-(Trifluoromethyl)morpholine: pKa Increase of 1.2 Units

In aqueous titration at 25 °C, 3-(difluoromethyl)morpholine exhibits a pKa of 6.8 for the morpholine nitrogen, whereas the 3-(trifluoromethyl) analog shows a pKa of 5.6, a quantified difference of +1.2 units [1]. The unsubstituted morpholine has a pKa of 8.4 under identical conditions [2]. Thus, the CHF2 group provides an intermediate basicity that is distinctly higher than the CF3 analog but lower than the parent morpholine.

pKa basicity fluorinated morpholines medicinal chemistry

Intermediate Lipophilicity (logD7.4) Bridging the Gap Between Morpholine and 3-(Trifluoromethyl)morpholine

In a shake-flask logD measurement at pH 7.4 (octanol/water, 25 °C), 3-(difluoromethyl)morpholine has a logD of 0.9, while 3-(trifluoromethyl)morpholine has a logD of 1.6 and unsubstituted morpholine has a logD of -0.9 [1]. The difluoromethyl derivative thus provides a +1.8 unit increase over morpholine and a -0.7 unit decrease relative to the trifluoromethyl analog.

logD lipophilicity fluorinated morpholines lead optimization

Superior Metabolic Stability Over 3-Methylmorpholine in Human Liver Microsomes (t½ = 45 min vs. 12 min)

In a human liver microsome assay (pooled HLM, 1 µM substrate, NADPH-supplemented, 37 °C), 3-(difluoromethyl)morpholine exhibits an intrinsic clearance (CLint) of 15.4 µL/min/mg and an in vitro half-life of 45 minutes [1]. Under identical conditions, the non‑fluorinated analog 3-methylmorpholine shows a CLint of 57.8 µL/min/mg and a half‑life of only 12 minutes [1]. The difluoromethyl substitution therefore reduces clearance by 73% and extends half‑life by 33 minutes.

metabolic stability human liver microsomes fluorine effect CYP450

Optimal Use Cases for 3-(Difluoromethyl)morpholine Based on Measured Physicochemical and ADME Data


Lead Optimization Campaigns Requiring an Intermediate Basicity (pKa 6.8) for Balanced Solubility and Permeability

When a medicinal chemistry team is optimizing a series of CNS or oral drugs where the morpholine nitrogen is essential for target engagement but the parent morpholine (pKa 8.4) causes too high a fraction of ionized species at intestinal pH, and the 3‑trifluoromethyl analog (pKa 5.6) is too weakly basic for sufficient solubility, 3‑(difluoromethyl)morpholine offers a proven intermediate pKa of 6.8 [1]. This allows the team to fine‑tune the balance between aqueous solubility and passive permeability without changing the core scaffold.

Projects Aiming to Reduce Metabolic Clearance Relative to 3‑Alkylmorpholine Analogs

For a program where a 3‑methylmorpholine substituent leads to rapid CYP‑mediated oxidation (t½ = 12 min in human liver microsomes), replacement with 3‑(difluoromethyl)morpholine is expected to prolong half‑life to 45 min based on direct head‑to‑head microsomal data [1]. This substitution exploits the oxidative stability imparted by the CHF2 group, particularly at the α‑position to nitrogen, reducing the formation of reactive iminium intermediates and improving the predicted human clearance profile.

Fine-Tuning Lipophilicity in Fragment-to-Lead Evolution Where logD7.4 Must Stay Below 1.0

When a fragment screening hit shows low permeability (logD <0) and the team needs a single substituent to raise logD without exceeding 1.0 to avoid off‑target risks, 3‑(difluoromethyl)morpholine (logD7.4 = 0.9) provides a precise incremental increase of 1.8 units over morpholine, whereas 3‑(trifluoromethyl)morpholine (logD = 1.6) would overshoot the lipophilicity ceiling [1]. This application is particularly valuable in kinase inhibitor and GPCR programs where strict lipophilic ligand efficiency (LipE) cutoffs are enforced.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.